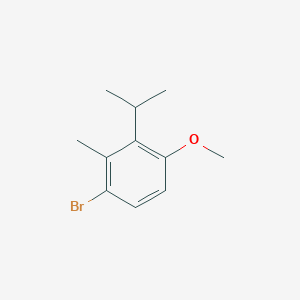
4-Bromo-2-iso-propyl-3-methylanisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-iso-propyl-3-methylanisole is a substituted anisole derivative featuring a bromo group at position 4, an iso-propyl group at position 2, a methyl group at position 3, and a methoxy group (anisole) at position 1 of the benzene ring. Its IUPAC name is 4-bromo-2-(propan-2-yl)-3-methyl-1-methoxybenzene, with the molecular formula C₁₁H₁₅BrO and a calculated molecular weight of 243.14 g/mol (based on atomic weights: C=12.01, H=1.008, Br=79.90, O=16.00). The compound’s structure combines electron-donating alkyl groups (iso-propyl and methyl) with a moderately electron-withdrawing bromo substituent, influencing its physicochemical properties and reactivity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-2-iso-propyl-3-methylanisole?
- Methodology : The compound can be synthesized via electrophilic aromatic substitution. A precursor like 2-iso-propyl-3-methylanisole can undergo bromination using CuBr₂ in a polar aprotic solvent (e.g., DMSO or DMF) under controlled temperature (50–80°C). Reaction progress is monitored via TLC, and purification is achieved through column chromatography using hexane/ethyl acetate gradients. This approach is analogous to methods used for brominated anisoles like 4-Bromo-3-chloroanisole .
Q. How can the purity and structure of this compound be confirmed?
- Methodology :
- NMR Spectroscopy : 1H and 13C NMR can confirm substituent positions (e.g., iso-propyl vs. n-propyl groups) by analyzing splitting patterns and chemical shifts.
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (expected ~257 g/mol for C₁₁H₁₅BrO).
- HPLC : Purity >95% is achievable using a C18 column with acetonitrile/water mobile phases. Reference standards (e.g., deuterated analogs like this compound-d₃) may aid quantification .
Comparison with Similar Compounds
The following table compares 4-Bromo-2-iso-propyl-3-methylanisole with structurally related anisole derivatives, focusing on substituent effects and key properties. Data from the provided evidence and hypothetical analogs are included to highlight trends.
Key Findings:
Substituent Effects on Reactivity :
- Electron-donating groups (iso-propyl, methyl) in this compound activate the benzene ring, facilitating electrophilic substitution at positions para/meta to the methoxy group. In contrast, the nitro group in 4-Bromo-3-nitroanisole deactivates the ring, making reactions slower and directing substituents to specific positions .
- Bromo substituents in both compounds enable cross-coupling reactions (e.g., Suzuki-Miyaura), but the presence of nitro groups in 4-Bromo-3-nitroanisole may complicate such reactions due to competing reduction pathways.
Physicochemical Properties: Alkyl-substituted anisoles (e.g., this compound) are expected to exhibit lower melting points and higher lipophilicity compared to nitro-substituted analogs like 4-Bromo-3-nitroanisole, which has stronger intermolecular forces (dipole-dipole interactions) due to its nitro group . Solubility in polar solvents (e.g., ethanol, DMSO) is likely higher for nitro-containing compounds, while alkylated derivatives may prefer non-polar solvents.
Synthetic Utility :
- This compound’s bromo and alkyl groups make it a versatile intermediate for synthesizing complex molecules, such as ligands or bioactive compounds.
- In contrast, 4-Bromo-3-nitroanisole’s nitro group could serve as a precursor for amine derivatives via reduction, but its deactivating nature limits direct electrophilic functionalization.
Properties
Molecular Formula |
C11H15BrO |
|---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
1-bromo-4-methoxy-2-methyl-3-propan-2-ylbenzene |
InChI |
InChI=1S/C11H15BrO/c1-7(2)11-8(3)9(12)5-6-10(11)13-4/h5-7H,1-4H3 |
InChI Key |
ASOZZOSLNCKYGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C(C)C)OC)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














